(7Z,9E)-Dodecadienyl acetate discovery and identification in Lobesia botrana
(7Z,9E)-Dodecadienyl acetate discovery and identification in Lobesia botrana
An In-Depth Technical Guide to the Discovery and Identification of (7Z,9E)-Dodecadienyl Acetate (B1210297) in Lobesia botrana
For Researchers, Scientists, and Drug Development Professionals
Abstract
The European grapevine moth, Lobesia botrana, is a significant pest in viticulture, causing substantial economic losses.[1][2] The cornerstone of modern, environmentally-benign control strategies for this pest is the use of its primary sex pheromone, (7E,9Z)-dodecadienyl acetate, for mating disruption.[1][2] First identified in the 1970s, this compound is released by female moths to attract males, making its identification a critical step in developing targeted pest management solutions.[3] This technical guide details the pivotal experiments and methodologies used to discover, isolate, identify, and structurally elucidate this key semiochemical. It includes an overview of the analytical techniques employed, detailed experimental protocols, and a summary of the biosynthetic pathway responsible for its production.
Discovery and Structural Elucidation
The identification of (7E,9Z)-dodecadienyl acetate from female L. botrana pheromone glands was a multi-step process requiring a combination of biological assays and sophisticated analytical chemistry. The general workflow involved the careful extraction of volatile compounds from the pheromone glands, followed by separation and identification of the biologically active components.
Pheromone Gland Extraction
The initial step involved the collection of the volatile pheromones from their source. Pheromone glands from two- to three-day-old virgin female moths were excised.[1] These glands were then briefly extracted in a non-polar solvent, typically hexane (B92381), to dissolve the lipid-soluble pheromone components.[4] This crude extract formed the basis for all subsequent analytical procedures.
Analytical Identification Workflow
The definitive identification of the pheromone structure was achieved through a combination of Gas Chromatography (GC) for separation, Electroantennography (EAG) for bioactivity screening, and Mass Spectrometry (MS) for structural analysis.
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Gas Chromatography (GC): The crude hexane extract was injected into a gas chromatograph. The GC separates the mixture into its individual chemical components based on their volatility and interaction with the stationary phase of the GC column. Each component elutes at a characteristic retention time.
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Electroantennography (EAG): To determine which of the separated compounds were biologically relevant, the effluent from the GC column was split. One portion went to the standard GC detector (e.g., Flame Ionization Detector, FID), while the other was passed over a male L. botrana antenna. An electrode attached to the antenna measured electrical potential changes (depolarizations) in response to active compounds, pinpointing the exact retention times of potential pheromone components.
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Mass Spectrometry (MS): By coupling the GC to a mass spectrometer (GC-MS), the compounds eluting at the biologically active retention times were fragmented and analyzed.[5] The resulting mass spectrum provides a molecular fingerprint, revealing the molecular weight and fragmentation pattern of the molecule. For (7E,9Z)-dodecadienyl acetate, the analysis would indicate a 12-carbon acetate with two double bonds.
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Isomer Confirmation: While GC-MS confirmed the compound as a dodecadienyl acetate, it could not definitively establish the precise location (7,9) or geometry (E/Z) of the double bonds. This was resolved by synthesizing the four possible geometric isomers ((E,E), (E,Z), (Z,E), and (Z,Z)) of 7,9-dodecadienyl acetate. By comparing the GC retention times and mass spectra of the synthetic standards with the natural, EAG-active compound, (7E,9Z)-dodecadienyl acetate was confirmed as the major pheromone component.[1]
The workflow for this discovery process is illustrated below.
Quantitative Data
Analysis of the pheromone gland extract revealed that (7E,9Z)-dodecadienyl acetate is the major component, but other compounds are present that act synergistically to enhance male attraction.[3]
Table 1: Pheromone Blend Composition of Lobesia botrana
| Compound | Type | Role |
|---|---|---|
| (7E,9Z)-dodecadienyl acetate | Major Component | Primary Attractant[1] |
| (E)-7-dodecenyl acetate | Minor Component | Synergist[4][6] |
| (7Z,9E,11)-dodecatrienyl acetate | Minor Component | Synergist[4][6] |
| (E,E)-7,9,11-dodecatrienyl acetate | Minor Component | Identified in Gland[4][6] |
| (E,Z)-7,9-dodecadien-1-ol | Minor Component | Synergist[3][7] |
| (Z)-9-dodecenyl acetate | Minor Component | Synergist[3][7] |
Table 2: Example GC-MS Parameters for Pheromone Analysis
| Parameter | Specification |
|---|---|
| Gas Chromatograph | Agilent 6890 Series or similar[1] |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or similar fused silica[7] |
| Carrier Gas | Helium[1] |
| Injector Mode | Splitless[1] |
| Injector Temperature | 250 °C[1] |
| Oven Program | 80°C for 1 min, then 10°C/min to 190°C (hold 10 min), then 4°C/min to 230°C (hold 10 min)[1] |
| Mass Spectrometer | Agilent 5975 or similar mass selective detector[1] |
| Ionization Mode | Electron Impact (EI) |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM)[1] |
Detailed Experimental Protocols
Protocol 1: Pheromone Gland Extraction
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Insect Preparation: Use pupae from a laboratory-reared colony. Separate sexes upon emergence to ensure females remain virgin.
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Gland Excision: Select 2- to 3-day-old virgin female moths, typically during their peak calling (pheromone-releasing) period.
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Extraction: Anesthetize a moth and carefully excise the terminal abdominal segments containing the pheromone gland.
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Solvation: Immediately place the excised glands into a vial containing a small volume (e.g., 100 µL) of high-purity hexane.
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Incubation: Allow the glands to extract for approximately 30 minutes to 1 hour at room temperature.
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Storage: Remove the gland tissue. The resulting hexane extract can be stored at low temperatures (e.g., -20°C) prior to analysis.
Protocol 2: GC-EAG Analysis
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System Setup: A GC is equipped with a column effluent splitter, directing the flow to both an FID and an EAG preparation.
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Antenna Preparation: A male L. botrana is chilled, and an antenna is excised at the base. The tip of the antenna is clipped to improve electrical contact.
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Electrode Placement: The antenna is mounted between two electrodes using conductive gel. The electrodes are connected to a high-impedance amplifier.
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Sample Injection: An aliquot of the pheromone extract is injected into the GC.
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Data Recording: The FID signal (indicating chemical elution) and the EAG signal (indicating antennal response) are recorded simultaneously.
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Analysis: Peaks in the FID chromatogram that correspond with strong, sharp depolarizations in the EAG recording are marked as biologically active compounds.
Biosynthesis of (7E,9Z)-Dodecadienyl Acetate
Subsequent research using in vivo labeling experiments and transcriptome analysis of the pheromone gland has elucidated the biosynthetic pathway for (7E,9Z)-dodecadienyl acetate.[1][2][8] The pathway begins with common fatty acids and involves a series of desaturation, chain-shortening, reduction, and acetylation steps.
The process starts with tetradecanoic acid (a C14 saturated fatty acid).[1][8] A specific Δ11 desaturase enzyme introduces a double bond at the 11th position to produce (Z)-11-tetradecenoic acid.[8][9] This C14 precursor then undergoes peroxisomal chain shortening by acyl-CoA oxidases, removing two carbons to yield (Z)-9-dodecenoic acid (a C12 fatty acid).[2][8] A second, yet-to-be-identified Δ7 desaturase introduces the E-configured double bond at the 7th position.[1][8] Finally, the resulting (E,Z)-7,9-dodecenoic acid is reduced to the corresponding alcohol by a fatty acyl reductase and subsequently acetylated to form the final pheromone, (7E,9Z)-dodecadienyl acetate.[1][2][8]
Conclusion
The successful identification of (7E,9Z)-dodecadienyl acetate as the primary sex pheromone of Lobesia botrana stands as a landmark achievement in chemical ecology. It was made possible by the synergistic application of entomological bioassays and advanced analytical instrumentation. This discovery has directly led to the development of powerful and specific pest control tools, such as mating disruption, which are now widely used to protect vineyards in an environmentally responsible manner.[1] Continued research into the pheromone's biosynthesis and the function of its minor components promises to further refine these essential agricultural technologies.
References
- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. (7Z,9E)-Dodecadienyl acetate | 55774-32-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New pheromone components of the grapevine moth Lobesia botrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
